![molecular formula C17H16F2N2O4S B2758917 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide CAS No. 922050-91-7](/img/structure/B2758917.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Enzyme Inhibition
This compound is involved in the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases. This showcases its potential in contributing to the development of enzyme inhibitors, particularly for carbonic anhydrases, which are pivotal in various physiological functions including respiration and acid-base balance (Sapegin et al., 2018).
Photodynamic Therapy Applications
The compound is part of research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds have shown remarkable potential for Type II photosensitizers in the treatment of cancer via photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for this application, highlighting the compound's role in advancing cancer treatment technologies (Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
Additionally, the compound and its derivatives have been examined for their antimicrobial activities. For instance, quinazolin-4-yl-aminobenzenesulfonamide derivatives have displayed moderate antibacterial activity against various strains and excellent activity against fungal strains. This suggests its utility in developing new antimicrobial agents. Moreover, in vitro anticancer activity screening against breast cancer cell lines indicated potential therapeutic applications (Kumar et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-8-11(4-6-13(14)20-16(17)22)21-26(23,24)15-7-10(18)3-5-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDWLRBJJLMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

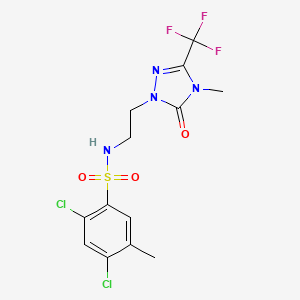
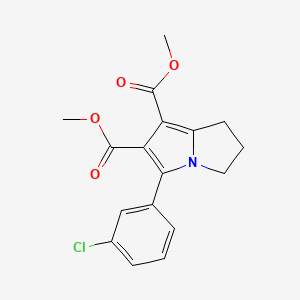

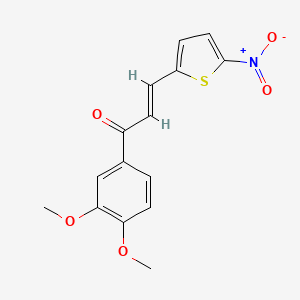
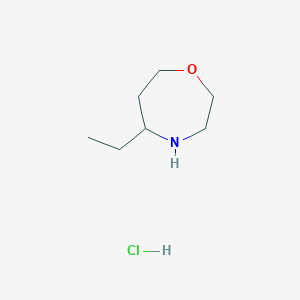
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
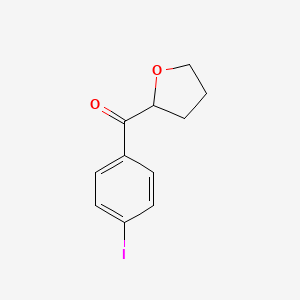
![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)
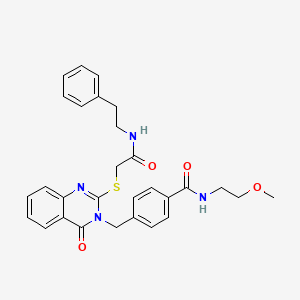
![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)